molecular formula C18H32O2 B155601 Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester CAS No. 10152-73-5

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester

Cat. No. B155601
CAS RN: 10152-73-5
M. Wt: 280.4 g/mol
InChI Key: XFYKQHGWUWTHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.

Mechanism Of Action

The mechanism of action of bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and cancer cells, leading to their death.

Biochemical And Physiological Effects

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been shown to have low toxicity and is well-tolerated in lab experiments. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester in lab experiments is its low toxicity and high stability. However, its complex synthesis method and limited availability may limit its use in some studies.

Future Directions

There are several future directions for research on bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester. These include investigating its potential use as a drug delivery system, exploring its mechanism of action in more detail, and studying its effects on different types of cancer cells. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Conclusion:
In conclusion, bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is a synthetic compound with potential applications in various fields. Its low toxicity, stability, and potential antimicrobial and anticancer properties make it an interesting subject for scientific research. However, further studies are needed to fully understand its mechanism of action and explore its potential uses.

Synthesis Methods

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester is synthesized through a multi-step process that involves the reaction of bicyclo[3.1.0]hexan-2-one with undecanoic acid, followed by esterification with methanol. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester has been studied for its potential use in various applications, including as a surfactant, a lubricant, and a pharmaceutical intermediate. It has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells.

properties

CAS RN

10152-73-5

Product Name

Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl 11-(2-bicyclo[3.1.0]hexanyl)undecanoate

InChI

InChI=1S/C18H32O2/c1-20-18(19)11-9-7-5-3-2-4-6-8-10-15-12-13-16-14-17(15)16/h15-17H,2-14H2,1H3

InChI Key

XFYKQHGWUWTHQK-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCCCCC1CCC2C1C2

Canonical SMILES

COC(=O)CCCCCCCCCCC1CCC2C1C2

synonyms

Bicyclo[3.1.0]hexane-2-undecanoic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.